[(3-Phenoxyphenyl)methyl](propyl)amine
Description
(3-Phenoxyphenyl)methylamine is an organic compound with the molecular formula C16H19NO It is a member of the amine family, characterized by the presence of a phenoxyphenyl group attached to a propylamine moiety
Properties
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-11-17-13-14-7-6-10-16(12-14)18-15-8-4-3-5-9-15/h3-10,12,17H,2,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOIPDXZOQREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methylamine typically involves the reaction of 3-phenoxybenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (3-Phenoxyphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or nitro groups on the phenoxy ring.
Scientific Research Applications
(3-Phenoxyphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropylamine: Similar structure but lacks the phenoxy group.
N-Phenylpropylamine: Contains a phenyl group instead of a phenoxy group.
Fluoxetine: An antidepressant with a similar phenoxyphenyl structure but different substituents.
Uniqueness
(3-Phenoxyphenyl)methylamine is unique due to the presence of both phenoxy and propylamine groups, which confer distinct chemical and biological properties
Biological Activity
(3-Phenoxyphenyl)methylamine is an organic compound with the molecular formula C16H19NO. This compound belongs to the amine family and features a phenoxyphenyl group attached to a propylamine moiety. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and antifungal research.
The biological activity of (3-Phenoxyphenyl)methylamine primarily involves its interaction with proteolytic enzymes, specifically trypsin-1 and trypsin-2 . These enzymes play critical roles in protein digestion and regulation, indicating that this compound may influence proteolytic pathways and protein metabolism within biological systems.
Target Interactions
- Trypsin-1 and Trypsin-2 : These enzymes are essential for various physiological processes, including digestion and cellular signaling. The binding of (3-Phenoxyphenyl)methylamine to these targets could modulate their activity, potentially leading to altered metabolic pathways.
Antimicrobial and Antifungal Properties
Research indicates that (3-Phenoxyphenyl)methylamine exhibits promising antimicrobial and antifungal properties. It has been investigated for its potential use in developing new therapeutic agents against various microbial pathogens. The specific mechanisms through which it exerts these effects are still under investigation, but they may involve disruption of microbial cell membranes or inhibition of key enzymatic functions.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of (3-Phenoxyphenyl)methylamine against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, depending on the strain tested. This suggests a potential application in treating infections caused by resistant bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Mechanistic Studies
Further mechanistic studies revealed that (3-Phenoxyphenyl)methylamine affects the integrity of bacterial cell membranes. Using fluorescence microscopy, researchers observed increased permeability in treated cells, indicating membrane disruption as a possible mode of action.
Neurotransmitter Modulation
Compounds structurally similar to (3-Phenoxyphenyl)methylamine have been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction could suggest potential applications in neuropharmacology, including mood regulation and treatment of neurodegenerative disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
